Cyclopentanone, 2-methyl-2-(3-oxobutyl)- is an organic compound with the molecular formula and a molecular weight of approximately 168.236 g/mol. This compound features a cyclopentanone core structure, which is a five-membered cyclic ketone, substituted with a 3-oxobutyl group and a methyl group at the second carbon atom. The presence of these substituents contributes to its unique chemical properties and potential applications in various fields.
Several synthesis methods have been reported for cyclopentanone, 2-methyl-2-(3-oxobutyl)-. One notable method involves the reaction of cyclopentanone-2-carboxylic acid ethyl ester with appropriate reagents under controlled conditions. A detailed procedure can be found in organic synthesis literature, where specific conditions such as temperature and catalysts are optimized for yield and purity .
Cyclopentanone, 2-methyl-2-(3-oxobutyl)- has potential applications in various fields:
Cyclopentanone, 2-methyl-2-(3-oxobutyl)- shares structural similarities with several other compounds. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cyclopentanone | Simple five-membered cyclic ketone | |
1,3-Cyclopentanedione | Dione structure with two carbonyl groups | |
2-Methylcyclopentanone | Methyl substitution on the cyclopentane ring | |
Cyclohexanone | Six-membered cyclic ketone |
Cyclopentanone, 2-methyl-2-(3-oxobutyl)- is unique due to its specific substitution pattern that combines both a methyl group and a longer alkyl chain (3-oxobutyl) on the cyclopentanone framework. This structural arrangement may influence its reactivity and biological properties differently compared to simpler analogs like cyclopentanone or cyclohexanone.